Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Overview
Description
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a chemical compound with the molecular formula 3C24H9F18P.Pd . It is used as a catalyst in various reactions . The compound is a pale cream to yellow to brown powder .
Molecular Structure Analysis
The molecular structure of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is represented by the formula 3C24H9F18P.Pd . This indicates that the molecule is composed of three units of C24H9F18P coordinated to a central palladium atom.Chemical Reactions Analysis
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is used as a catalyst in coupling reactions, for example, Suzuki .Physical And Chemical Properties Analysis
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a pale cream to yellow to brown powder . It is insoluble in water .Scientific Research Applications
Catalysis in Supercritical Carbon Dioxide
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is used in palladium-catalyzed carbon–carbon bond coupling reactions, such as the Heck and Stille reactions, in supercritical carbon dioxide. This application offers high conversions and selectivities (Morita et al., 1998).
Palladium-Catalyzed Cross-Coupling Reactions
- This compound is involved in the transmetalation of Grignard reagents and organolithium compounds, leading to the formation of anionic organopalladates, which are intermediates in cross-coupling reactions. However, its stability issues have limited practical applications (Kolter & Koszinowski, 2020).
Reactions with Tris(pentafluorophenyl)phosphine
- In reactions involving tris(pentafluorophenyl)phosphine, tris[3,5-bis(trifluoromethyl)phenyl]phosphine undergoes oxidation to form phosphine oxides, indicating its reactivity and potential application in creating new compounds (Ang & Lien, 1977).
Involvement in Organometallic and Polymerization Reactions
- This compound is cited as an intermediate in organometallic and polymerization reactions, particularly in mixtures with Pd2(dba)3 and tris(o-tolyl)phosphine (Harding et al., 2013).
Catalysis in Borylation Reactions
- It is efficient in catalyzing the ortho-C-H borylation of benzoate esters, demonstrating its utility in producing arylboronates with high yields and regioselectivities (Ishiyama et al., 2010).
Anionic Palladium(0) and Palladium(II) Ate Complexes
- The compound forms anionic palladium ate complexes that play a significant role in Heck and cross-coupling reactions, demonstrating its versatility in catalytic processes (Kolter et al., 2017).
Safety And Hazards
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKHAOJYDTPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H27F54P3Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2117.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) | |
CAS RN |
1130784-80-3 | |
Record name | Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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